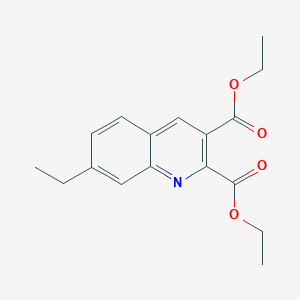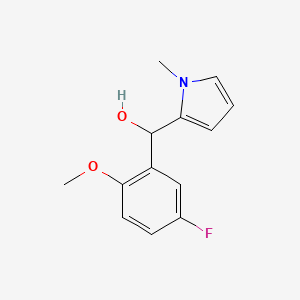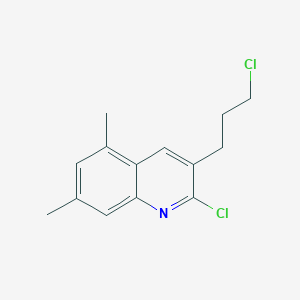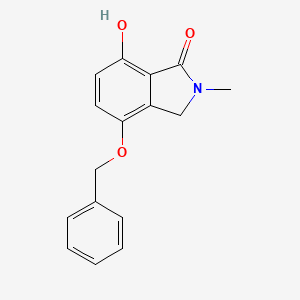
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine is an organophosphorus compound that features a pyridine ring substituted with a diphenylphosphanyl group and a 2,4,6-trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine typically involves the reaction of 2,6-dibromopyridine with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used.
Coordination: Metal salts such as palladium chloride and nickel chloride are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted pyridine derivatives.
Coordination: Metal complexes with potential catalytic properties.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in organic reactions.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine largely depends on its role as a ligand. When coordinating to metal centers, it can influence the electronic and steric properties of the metal, thereby affecting the reactivity and selectivity of the metal complex in catalytic processes. The molecular targets and pathways involved include the formation of stable metal-ligand bonds and the facilitation of various catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another phosphine ligand commonly used in coordination chemistry.
2-(Diphenylphosphanyl)pyridine: Lacks the 2,4,6-trimethylphenyl group, making it less sterically hindered.
2-(Diphenylphosphanyl)-6-methylpyridine: Contains a single methyl group instead of three, affecting its steric and electronic properties.
Uniqueness
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine is unique due to the presence of the 2,4,6-trimethylphenyl group, which provides increased steric bulk and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in applications where steric hindrance is a critical factor.
Propiedades
Número CAS |
919091-16-0 |
|---|---|
Fórmula molecular |
C26H24NP |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
diphenyl-[6-(2,4,6-trimethylphenyl)pyridin-2-yl]phosphane |
InChI |
InChI=1S/C26H24NP/c1-19-17-20(2)26(21(3)18-19)24-15-10-16-25(27-24)28(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-18H,1-3H3 |
Clave InChI |
NVLANPFCDJCFQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12639367.png)
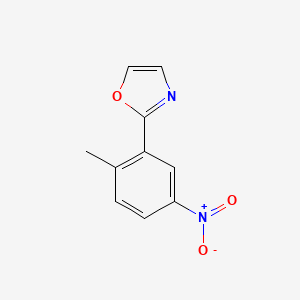
![2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-](/img/structure/B12639376.png)
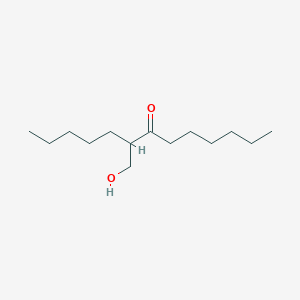
![(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B12639384.png)
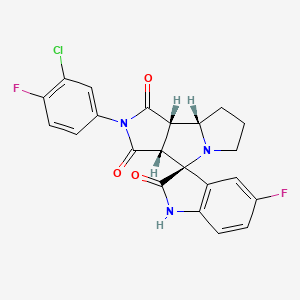
![2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639390.png)
![Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate](/img/structure/B12639391.png)
![6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)
